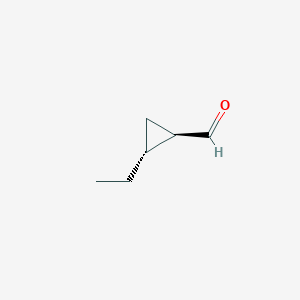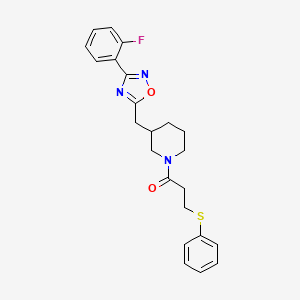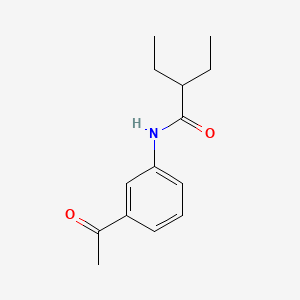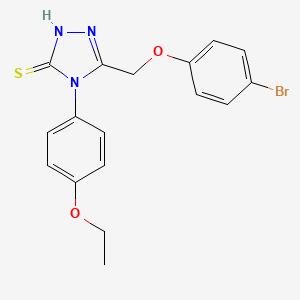![molecular formula C26H23N5O3S B2627844 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide CAS No. 1111260-75-3](/img/structure/B2627844.png)
2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It has been found to intercalate DNA potently and displays an interesting complementary immunomodulatory activity that is sought after in oncopharmacology .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is known to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of compounds related to 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide focuses on creating derivatives with potential therapeutic activities. Fathalla (2015) detailed the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, showcasing the versatility of triazoloquinoxaline derivatives in synthesizing amino acid-linked compounds (Fathalla, 2015). Similarly, Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity, highlighting the structural adaptation for enhancing biological efficacy (Reddy et al., 2015).
Biological Evaluation
The exploration of biological activities is a crucial aspect of scientific research applications for these compounds. Zheng et al. (2015) demonstrated the antiproliferative activity of fused 1,2,4-triazoles, including derivatives related to the chemical structure , against various cancer cell lines, indicating their potential as cytotoxic agents (Zheng et al., 2015). Kaneko et al. (2020) further synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, showing superior antiproliferative effects compared to known agents, highlighting the therapeutic potential of these compounds (Kaneko et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-34-19-10-7-11-20(16-19)35-25-24-29-30(17-23(32)27-15-14-18-8-3-2-4-9-18)26(33)31(24)22-13-6-5-12-21(22)28-25/h2-13,16H,14-15,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEUYNCNRPWMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)



![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)


![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)



![N,N-dimethyl-3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B2627779.png)

